molecular formula C18H19BrN2O3 B235397 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide

Katalognummer B235397
Molekulargewicht: 391.3 g/mol
InChI-Schlüssel: VZZVNKLSBGRKLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide, also known as BPA, is a chemical compound used in scientific research for its potential therapeutic properties. It is a small molecule inhibitor of the protein kinase B-Raf, which plays a critical role in the MAP kinase signaling pathway. In

Wirkmechanismus

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide acts as a small molecule inhibitor of B-Raf, a protein kinase that plays a critical role in the MAP kinase signaling pathway. The MAP kinase pathway is involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is commonly observed in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting B-Raf, this compound can block the activation of downstream signaling pathways, leading to inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy, leading to enhanced cell death. This compound has been shown to modulate several signaling pathways involved in cancer progression, including the MAP kinase, PI3K/Akt, and Wnt pathways. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly through its ability to inhibit oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide is a potent inhibitor of B-Raf, with an IC50 value in the low nanomolar range. It is also relatively selective for B-Raf, with minimal inhibition of other kinases. This compound has good solubility in aqueous buffers, making it suitable for in vitro and in vivo experiments. However, this compound has poor pharmacokinetic properties, with low oral bioavailability and rapid clearance from the body. This limits its potential for clinical use and requires the use of high doses in animal studies.

Zukünftige Richtungen

Future research on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide should focus on improving its pharmacokinetic properties, such as increasing its oral bioavailability and prolonging its half-life in the body. This could be achieved through structural modifications or formulation strategies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the combination of this compound with other targeted therapies or immunotherapies should be explored to enhance its efficacy in cancer treatment.

Synthesemethoden

The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide involves several steps, starting from the reaction of 3-bromo-4-nitroaniline with morpholine to form 3-bromo-4-(4-morpholinyl)aniline. The intermediate is then reacted with phenoxyacetic acid to yield this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colorectal, and pancreatic cancer cells. This compound has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Eigenschaften

Molekularformel

C18H19BrN2O3

Molekulargewicht

391.3 g/mol

IUPAC-Name

N-(3-bromo-4-morpholin-4-ylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C18H19BrN2O3/c19-16-12-14(6-7-17(16)21-8-10-23-11-9-21)20-18(22)13-24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,22)

InChI-Schlüssel

VZZVNKLSBGRKLO-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Br

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.